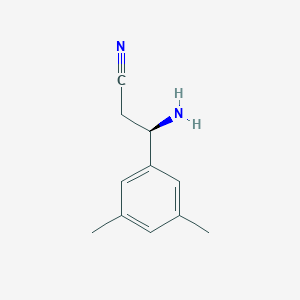

(3R)-3-amino-3-(3,5-dimethylphenyl)propanenitrile

Description

(3R)-3-Amino-3-(3,5-dimethylphenyl)propanenitrile (CAS: 1270409-63-6; synonyms include AKOS006343356) is a chiral nitrile derivative featuring a 3,5-dimethylphenyl group and an amino substituent at the β-position of the propanenitrile backbone . The 3,5-dimethyl substitution pattern on the aromatic ring is a critical structural motif shared with several bioactive analogs, as discussed below.

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

(3R)-3-amino-3-(3,5-dimethylphenyl)propanenitrile |

InChI |

InChI=1S/C11H14N2/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7,11H,3,13H2,1-2H3/t11-/m1/s1 |

InChI Key |

MEFKFTAICBLCCZ-LLVKDONJSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@@H](CC#N)N)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C(CC#N)N)C |

Origin of Product |

United States |

Biological Activity

(3R)-3-amino-3-(3,5-dimethylphenyl)propanenitrile is a compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of (3R)-3-amino-3-(3,5-dimethylphenyl)propanenitrile is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific protein kinases, which are crucial in cell signaling pathways. Such inhibition can lead to altered cellular responses and has implications in treating various diseases.

Inhibition of Janus Kinase (JAK)

One notable aspect is its ability to inhibit Janus Kinase 3 (JAK3), a key player in the signaling pathways for several cytokines involved in immune responses. This inhibition can potentially translate into therapeutic effects for autoimmune diseases and certain types of cancer .

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| JAK3 Inhibition | Reduces inflammatory responses | |

| Anti-cancer properties | Induces apoptosis in cancer cells | |

| Neuroprotective effects | Modulates neuroinflammation |

Case Study 1: JAK Inhibition in Autoimmune Disorders

A study demonstrated that (3R)-3-amino-3-(3,5-dimethylphenyl)propanenitrile effectively reduced symptoms in animal models of rheumatoid arthritis by inhibiting JAK signaling pathways. The results indicated a significant decrease in inflammatory markers and improved joint function.

Case Study 2: Cancer Cell Apoptosis

Research involving various cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. This effect was particularly pronounced in leukemia cells, suggesting potential for therapeutic applications in hematological malignancies.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

(3R)-3-amino-3-(3,5-dimethylphenyl)propanenitrile serves as an important intermediate in the synthesis of pharmaceuticals. Its structural properties allow it to be utilized in the development of drugs targeting various biological pathways. For instance, derivatives of this compound have been explored for their potential activity against certain types of cancer and neurological disorders.

Case Study: Anticancer Activity

Research has indicated that compounds similar to (3R)-3-amino-3-(3,5-dimethylphenyl)propanenitrile exhibit anticancer properties. A study demonstrated that derivatives with modifications on the phenyl ring showed enhanced cytotoxicity against specific cancer cell lines, suggesting a potential pathway for drug development .

Organic Synthesis

Synthesis of Complex Molecules

The compound is employed in the synthesis of complex organic molecules through various chemical reactions, including asymmetric synthesis and functional group transformations. Its chirality plays a crucial role in producing enantiomerically pure compounds.

Table 1: Synthesis Methods Utilizing (3R)-3-amino-3-(3,5-dimethylphenyl)propanenitrile

Biological Studies

Enzyme Modulation

Studies have shown that (3R)-3-amino-3-(3,5-dimethylphenyl)propanenitrile can modulate enzyme activity, particularly in pathways related to neurotransmission. This modulation can be critical for developing treatments for neurological disorders.

Table 2: Enzyme Targets and Effects

| Enzyme Target | Effect on Activity | Potential Application |

|---|---|---|

| KCNQ2/3 | Modulation of ion channels | Treatment of epilepsy |

| Acetylcholinesterase | Inhibition | Alzheimer's disease management |

Research Applications

Fragment-Based Drug Design

The compound has been utilized in fragment-based drug design approaches where small molecular fragments are screened for binding affinity to target proteins. This method has been effective in identifying lead compounds for further development.

Case Study: Fragment Screening

A crystallographic fragment screening study highlighted the binding interactions of (3R)-3-amino-3-(3,5-dimethylphenyl)propanenitrile with specific targets, providing insights into its potential as a lead compound in drug discovery .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between (3R)-3-amino-3-(3,5-dimethylphenyl)propanenitrile and its analogs:

| Compound Name | Substituents on Phenyl Ring | Functional Group | Key Structural Features |

|---|---|---|---|

| (3R)-3-amino-3-(3,5-dimethylphenyl)propanenitrile | 3,5-dimethyl | β-amino propanenitrile | Chiral center (R-configuration), nitrile |

| N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-dimethyl | Hydroxynaphthalene-carboxamide | Fused naphthalene ring, amide linkage |

| N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide | 3,5-dimethyl | Trichloro-acetamide | Electron-withdrawing Cl₃ group |

| (3R)-3-amino-3-(3-fluoro-4-methylphenyl)propanenitrile | 3-fluoro-4-methyl | β-amino propanenitrile | Fluoro substituent, chiral (R-configuration) |

| N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile | 3,5-dinitro, 4-dimethylamino | Acetonitrile, nitro groups | Strong electron-withdrawing nitro groups |

Physicochemical Properties

- Lipophilicity : Compounds with 3,5-dimethylphenyl groups, such as N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide , exhibit high lipophilicity, which correlates with enhanced photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts . The methyl groups increase hydrophobicity, facilitating membrane penetration.

- Crystal Structure: N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide crystallizes with two molecules in its asymmetric unit, influenced by meta-substituents. This contrasts with monosubstituted analogs, highlighting the role of steric and electronic effects in solid-state packing .

- Electronic Effects: Electron-withdrawing groups (e.g., nitro in N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile) enhance reactivity in enzyme inhibition, whereas electron-donating methyl groups (as in the target compound) may favor interactions with hydrophobic binding pockets .

Key Research Findings

Substituent Positioning : Meta-substituents (3,5-dimethyl) optimize bioactivity by balancing steric accessibility and electronic effects. For example, PET inhibitors with 3,5-dimethyl groups outperform ortho-substituted analogs .

Functional Group Impact: Nitriles (as in the target compound) vs.

Electron Effects : Methyl groups (electron-donating) enhance lipophilicity, while fluoro or nitro groups (electron-withdrawing) improve binding to polar active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.